3-(4-Bromo-3-fluorophenyl)prop-2-ynoic acid
Description
Properties
IUPAC Name |
3-(4-bromo-3-fluorophenyl)prop-2-ynoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrFO2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1,3,5H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDILCOHECXFLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#CC(=O)O)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Selection and Reaction Design
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Aryl Halide : 4-Bromo-3-fluorophenyl iodide (or bromide) serves as the electrophilic partner. Iodides are generally more reactive than bromides in cross-couplings, but bromides can be employed with optimized catalysts.
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Alkyne Source : Propiolic acid (HC≡CCOOH) acts as the nucleophile. Its terminal alkyne group reacts with the aryl halide under palladium catalysis.
Catalytic System and Conditions
Recent advancements in copper-free Sonogashira reactions enable efficient coupling without homocoupling byproducts. A representative protocol includes:
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Catalyst : Pd(CH₃CN)₂Cl₂ (1–2 mol%) with XPhos-type ligands (2–4 mol%).
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Base : Cs₂CO₃ (2 equiv) in acetonitrile at room temperature.
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Reaction Time : 6–12 hours, monitored via HPLC or TLC.
Example Procedure :
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Combine 4-bromo-3-fluorophenyl iodide (1.0 equiv), propiolic acid (1.5 equiv), Pd(CH₃CN)₂Cl₂ (1 mol%), XPhos (2 mol%), and Cs₂CO₃ (2 equiv) in anhydrous CH₃CN.
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Stir under nitrogen at 25°C until completion.
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Quench with dilute HCl, extract with ethyl acetate, and purify via silica chromatography.
Challenges and Mitigation
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Carboxylic Acid Interference : The acidic proton of propiolic acid (pKa ~1.8) may necessitate protection as an ester (e.g., methyl propiolate). Post-coupling hydrolysis (e.g., LiOH/THF/H₂O) recovers the free acid.
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Aryl Halide Reactivity : Bromides require higher temperatures (80–100°C) or more active catalysts (e.g., Pd(dppf)Cl₂).
Alternative Synthetic Pathways
Elimination Reactions
Elimination of hydrogen halides from dihalogenated precursors offers an alternative route:
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Substrate : 3-(4-Bromo-3-fluorophenyl)-2,3-dibromopropanoic acid.
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Reagent : Strong base (e.g., KOtBu) induces dehydrohalogenation to form the alkyne.
Limitation : Low regioselectivity and competing side reactions reduce practicality.
Corey-Fuchs Alkyne Synthesis
This two-step method converts aldehydes to alkynes:
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Dibromoolefination : Treat 4-bromo-3-fluorobenzaldehyde with CBr₄/PPh₃ to form 1,2-dibromostyrene.
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Elimination : Use n-BuLi to eliminate HBr, yielding the alkyne.
Oxidation : Subsequent oxidation (e.g., KMnO₄) converts the alkyne to propiolic acid.
Drawback : Multiple steps and harsh conditions diminish efficiency.
Comparative Analysis of Methods
| Method | Conditions | Yield | Advantages | Disadvantages |
|---|---|---|---|---|
| Sonogashira Coupling | Pd/XPhos, Cs₂CO₃, CH₃CN, rt | 60–75% | Mild, scalable, high regioselectivity | Requires aryl iodide, protection |
| Elimination | KOtBu, THF, 0°C | 30–40% | Simple substrates | Low yield, side reactions |
| Corey-Fuchs | CBr₄/PPh₃, n-BuLi, KMnO₄ | 20–35% | Converts aldehydes | Multi-step, harsh oxidation |
Catalyst and Solvent Optimization
Ligand Effects
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-3-fluorophenyl)prop-2-ynoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents can participate in nucleophilic substitution reactions.
Addition Reactions: The prop-2-ynoic acid moiety can undergo addition reactions with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Addition Reactions: Electrophiles like bromine or iodine can be employed.
Oxidation: Potassium permanganate or chromium trioxide are common oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Major Products
Substitution: Products include derivatives with different substituents replacing the bromo or fluoro groups.
Addition: Products include halogenated derivatives.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or alkanes.
Scientific Research Applications
3-(4-Bromo-3-fluorophenyl)prop-2-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-3-fluorophenyl)prop-2-ynoic acid involves its interaction with specific molecular targets. The compound can:
Inhibit Enzymes: By binding to the active sites of enzymes, it can inhibit their activity.
Modulate Receptors: By interacting with cellular receptors, it can modulate signal transduction pathways.
Induce Apoptosis: In cancer cells, it can trigger programmed cell death through various pathways.
Comparison with Similar Compounds
Research Findings and Data Gaps
- Reactivity: demonstrates that brominated ynoc acids undergo radical-mediated reactions, implying that the target compound could participate in similar pathways .
- Crystallography : Tools like SHELX and Mercury () are critical for analyzing halogen bonding patterns, though direct crystallographic data for the target compound are lacking .
- Synthetic Challenges: The steric bulk of the 4-bromo-3-fluorophenyl group may hinder certain reactions, as seen in hindered aminations of analogous propanoic acids .
Biological Activity
3-(4-Bromo-3-fluorophenyl)prop-2-ynoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
Molecular Formula: C10H7BrF
Molecular Weight: 229.05 g/mol
Structural Features: The compound features a phenyl ring substituted with bromine and fluorine atoms, along with a propyne functional group. This unique substitution pattern enhances its reactivity and biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby disrupting their normal function.
- Receptor Modulation: It can interact with cellular receptors, influencing various signal transduction pathways.
- Induction of Apoptosis: In cancer cells, it may trigger programmed cell death through different apoptotic pathways, making it a candidate for anticancer therapies.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogenic microorganisms. Its halogen substituents are believed to enhance its binding affinity to microbial targets, potentially increasing its efficacy as an antimicrobial agent .
Anticancer Activity
The compound has shown promise in anticancer studies, where it demonstrated the ability to inhibit the growth of cancer cell lines. The presence of bromine and fluorine atoms is thought to contribute to its selective cytotoxicity against cancer cells while sparing normal cells .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-(4-Fluorophenyl)prop-2-ynoic acid | Lacks bromine atom | Only contains fluorine |
| 3-(4-Bromophenyl)prop-2-ynoic acid | Lacks fluorine atom | Contains only bromine |
| 3-(4-Chloro-2-fluorophenyl)prop-2-ynoic acid | Contains chlorine instead of bromine | Different halogen substitution |
The dual presence of bromine and fluorine in this compound distinguishes it from these analogs, potentially leading to unique chemical reactivity and biological activity .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Study: A study conducted on various bacterial strains revealed that this compound exhibited significant inhibitory effects, suggesting its potential as an antimicrobial agent .
- Anticancer Research: In vitro studies demonstrated that the compound could induce apoptosis in breast cancer cell lines, indicating its potential role in cancer therapy .
- DPP-IV Inhibition: Although primarily focused on other compounds, research into DPP-IV inhibitors has highlighted the importance of halogenated compounds in enhancing binding affinity and inhibitory activity against this enzyme, which is crucial for diabetes management .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(4-Bromo-3-fluorophenyl)prop-2-ynoic acid, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves Sonogashira coupling between a halogenated aromatic precursor (e.g., 4-bromo-3-fluorophenyl iodide) and propiolic acid derivatives. Key steps include:
- Catalytic System : Pd(PPh₃)₄/CuI in a mixed solvent system (THF/DMF) under inert atmosphere .
- Temperature Control : Reactions performed at 60–80°C to balance reactivity and minimize side reactions (e.g., alkyne oligomerization).
- Purification : Column chromatography using silica gel with ethyl acetate/hexane gradients (20–50%) to isolate the product.
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- Methodology :
- ¹H NMR : Expect a singlet for the acetylenic proton (δ 2.8–3.2 ppm) and aromatic protons split into distinct patterns due to bromine/fluorine para/meta substitution (δ 7.2–7.8 ppm). Fluorine coupling (³J~20 Hz) is observable in ¹³C NMR .
- IR : Strong absorption at ~2100 cm⁻¹ (C≡C stretch) and 1700–1720 cm⁻¹ (carboxylic acid C=O) .
Q. What are the solubility and stability profiles of this compound under various pH conditions?
- Methodology :
- Solubility : Soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water. Solubility increases at alkaline pH (>9) due to deprotonation of the carboxylic acid group .
- Stability : Degrades under prolonged UV exposure (confirmed by HPLC). Store at –20°C in amber vials under nitrogen .
Advanced Research Questions
Q. How do electronic effects of bromine and fluorine substituents influence the reactivity of the propiolic acid moiety in cross-coupling reactions?
- Methodology :
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in Pd-catalyzed couplings. Fluorine’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilic reactivity at the meta position .
- Experimental Validation : Compare reaction rates with non-fluorinated analogs (e.g., 3-(4-bromophenyl)prop-2-ynoic acid) using kinetic studies .
Q. What strategies resolve discrepancies in biological activity data when this compound is used as a kinase inhibitor scaffold?
- Methodology :
- Structure-Activity Relationship (SAR) : Systematically modify the propiolic acid group (e.g., esterification) and compare IC₅₀ values across kinase panels .
- Crystallography : Co-crystallize derivatives with target kinases (e.g., EGFR) to identify binding interactions masked in biochemical assays .
Q. How can computational modeling predict metabolic pathways and potential toxicity of this compound?
- Methodology :
- In Silico Tools : Use SwissADME to predict cytochrome P450 interactions and MetaCore for pathway enrichment analysis .
- Metabolite Identification : Incubate with human liver microsomes (HLMs) and analyze via LC-MS/MS. Major Phase I metabolites include hydroxylation at the alkyne terminus .
Analytical and Data-Driven Challenges
Q. What chromatographic methods optimize separation of this compound from structurally similar impurities?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
